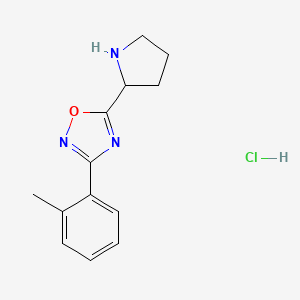

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXMNLJDBYWTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyrrolidine and an appropriate oxidizing agent to form the oxadiazole ring. The final product is obtained as a hydrochloride salt by treating the oxadiazole with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. Research indicates that compounds with oxadiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's effectiveness against several cancer cell lines using MTT assays. The results indicated that this compound could induce apoptosis and inhibit cell proliferation in tested lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8 to 12 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Induction of apoptosis |

| MCF-7 | 8.2 | Cell cycle arrest |

| HeLa | 12.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Studies suggest that these compounds can effectively combat both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound showed promising results against resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant pathogens.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 1,2,4-Oxadiazole Derivatives

*Molecular formula and weight for the target compound are inferred based on structural analogy, as explicit data were absent in the evidence.

Key Observations:

Substituent Effects at Position 3 (R<sup>3</sup>): Aromatic vs. Aliphatic Groups: The target compound’s 2-methylphenyl group (aromatic) contrasts with aliphatic substituents like isopropyl () or methyl (). Aromatic groups may enhance π-π stacking interactions in biological systems, while aliphatic groups increase lipophilicity .

Substituent Effects at Position 5 (R<sup>5</sup>): Pyrrolidine Modifications: Methylation () or fluorination () of the pyrrolidine ring alters steric and electronic properties. For example, the 4-fluoropyrrolidin-2-yl group may improve metabolic stability by reducing oxidative metabolism .

Molecular Weight and Physicochemical Properties: Analogs range from 204.67 g/mol () to 344.63 g/mol (). Higher molecular weight, as seen in brominated derivatives, may reduce membrane permeability but improve target binding affinity .

Biological Activity

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound characterized by its unique oxadiazole and pyrrolidine structures. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 229.28 g/mol. Its structure consists of a pyrrolidine ring attached to an oxadiazole moiety and a methylphenyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole and pyrrolidine rings facilitate interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes such as apoptosis, inflammation, and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of various bacterial strains by disrupting cell membrane integrity or interfering with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. For example:

- A study demonstrated that certain oxadiazole compounds could induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .

- Molecular docking studies suggest strong hydrophobic interactions between oxadiazole derivatives and estrogen receptors, indicating potential use in breast cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A series of pyrrolidine-based oxadiazoles were tested against various pathogens. Results indicated that specific substitutions on the oxadiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to increased apoptosis markers such as cleaved caspase-3 and PARP .

- Inflammation Models : Animal models treated with this compound showed reduced edema and inflammation markers in response to induced inflammatory conditions .

Comparative Analysis of Biological Activity

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Oxadiazole derivatives | Inhibition of bacterial growth; disruption of membranes |

| Anticancer | 1,2,4-Oxadiazoles | Induction of apoptosis; modulation of cancer-related pathways |

| Anti-inflammatory | Pyrrolidine derivatives | Reduction in cytokine levels; decreased inflammation |

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 3-(2-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?

Methodological Answer:

The synthesis typically involves a two-step process:

Amidoxime Formation : React 2-methylbenzoyl chloride with hydroxylamine to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with a pyrrolidine-containing carboxylic acid derivative (e.g., pyrrolidine-2-carbonyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or THF) to form the 1,2,4-oxadiazole ring. The hydrochloride salt is precipitated using HCl gas or concentrated HCl.

Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%). Characterization via ¹H/¹³C-NMR, LC-MS, and elemental analysis is critical .

Basic Question: How is the structural configuration of this compound validated in academic research?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H-NMR : Confirm the presence of pyrrolidine protons (δ 1.8–2.5 ppm) and aromatic protons from the 2-methylphenyl group (δ 7.2–7.5 ppm).

- ¹³C-NMR : Identify the oxadiazole ring carbons (δ 165–175 ppm) and pyrrolidine carbons (δ 25–50 ppm).

- X-ray Crystallography : Resolve the crystal structure to verify the spatial arrangement of the oxadiazole ring and substituents.

- Elemental Analysis : Validate the C, H, N, and Cl content (±0.3% deviation) .

Basic Question: What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

1,2,4-Oxadiazoles are known to interact with:

- Enzymes : Monoamine oxidases (MAO-A/MAO-B) due to structural similarity to indole-based inhibitors. Assays using recombinant human MAO isoforms can confirm activity .

- Apoptosis Pathways : Analogous compounds induce G1-phase cell cycle arrest and caspase activation, as shown in T47D breast cancer cells .

- Receptor Binding : The pyrrolidine moiety may engage with GPCRs or ion channels, requiring radioligand displacement assays for validation .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl/pyrrolidine groups) affect bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

- 2-Methylphenyl Group : Enhances lipophilicity and membrane permeability compared to unsubstituted phenyl.

- Pyrrolidine : The secondary amine facilitates hydrogen bonding with biological targets; N-methylation reduces activity by ~50% in apoptosis assays.

- Chloro/Trifluoromethyl Substitutions : Increase electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., TIP47 protein in cancer models) .

Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel bioassays (e.g., IC50 in cancer cell lines) .

Advanced Question: What computational methods are used to predict binding modes or electronic properties?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., TIP47) using crystal structures from the PDB.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions of the oxadiazole ring.

- Multiwfn Software : Analyze electron localization function (ELF) and bond order to correlate electronic structure with reactivity .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Source Variability : Test the compound in standardized cell lines (e.g., NCI-60 panel) to minimize genetic drift effects.

- Analytical Consistency : Ensure purity >95% (via HPLC) and use identical solvent systems (e.g., DMSO concentration ≤0.1% in assays).

- Dose-Response Curves : Perform triplicate measurements with positive controls (e.g., staurosporine for apoptosis assays) .

Advanced Question: What protocols are recommended for assessing enzyme inhibition kinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.